N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide
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Overview
Description
N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide is a complex organic compound characterized by the presence of nitroso, nitro, and sulfonamide functional groups. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide typically involves the nitration of N-methylbenzenesulfonamide followed by nitrosation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrosation step involves the reaction of the nitrated product with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the formation of by-products. The use of advanced catalytic systems and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in drug development and as a model compound for studying the effects of nitroso and nitro groups on biological systems.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, protein modification, and other cellular effects. The nitroso group is particularly reactive and can form adducts with nucleophilic sites in biomolecules, leading to mutagenic and carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitroso-4-methylbenzenesulfonamide (Diazald): Used as a precursor for diazomethane synthesis.
N-Methyl-N-nitroso-N-nitrosoguanidine (MNNG): Known for its mutagenic properties and used in cancer research.
Uniqueness
N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide is unique due to the presence of both nitro and nitroso groups, which confer distinct reactivity and biological effects. This combination of functional groups makes it a valuable compound for studying the interplay between different reactive species in chemical and biological systems .
Properties
CAS No. |
833427-47-7 |
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Molecular Formula |
C7H7N3O5S |
Molecular Weight |
245.22 g/mol |
IUPAC Name |
N-methyl-3-nitro-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C7H7N3O5S/c1-9(8-11)16(14,15)7-4-2-3-6(5-7)10(12)13/h2-5H,1H3 |
InChI Key |
HLZCHXBOLSUBLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(N=O)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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